DMHCA Reduces Atherosclerotic Lesion Area by 45-48% Without Hepatic Steatosis: Direct Head-to-Head Comparison with T0901317
In a long-term atherosclerosis study, DMHCA treatment (8 mg/kg) for 11 weeks in male apoE-/- mice fed a Western diet significantly reduced atherosclerotic lesion area by 45-48% compared to vehicle controls. Crucially, this atheroprotection was achieved without any increase in hepatic triglyceride content or development of steatosis. In contrast, the comparator non-steroidal LXR agonist T0901317, while also reducing lesion area, induced marked hepatic steatosis and elevated liver triglycerides under comparable dosing conditions [1]. The differentiation lies not in anti-atherosclerotic efficacy (both compounds are effective), but in the hepatic safety profile that determines experimental interpretability and translational relevance [2].
| Evidence Dimension | Atherosclerotic lesion area reduction |
|---|---|
| Target Compound Data | 45-48% reduction in lesion area (DMHCA, 8 mg/kg) |
| Comparator Or Baseline | T0901317: Lesion reduction present but accompanied by hepatic steatosis; vehicle control baseline |
| Quantified Difference | DMHCA: No hepatic triglyceride elevation vs. T0901317: Significant hepatic triglyceride accumulation (steatosis) |
| Conditions | apoE-/- mice, Western diet, 11-week oral administration, 8 mg/kg DMHCA |
Why This Matters
For procurement, this evidence establishes that DMHCA is the appropriate LXR agonist when the experimental objective requires studying atheroprotection without the confounding variable of drug-induced hepatic lipid accumulation.
- [1] Kratzer A, Buchebner M, Pfeifer T, et al. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia. J Lipid Res. 2009;50(2):312-326. View Source
- [2] EurekAlert / American Society for Biochemistry and Molecular Biology. Potential atherosclerosis drug exhibits no harmful side-effects in liver. News Release, February 12, 2009. View Source
